6-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
6-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core linked to a piperazine ring substituted with a 3-chloro-4-fluorophenylsulfonyl group. This structure is optimized for interactions with biological targets such as phosphodiesterase 4 (PDE4) isoforms and bromodomain-containing proteins (BET family), as evidenced by its structural analogs in research . The sulfonyl-piperazine moiety enhances solubility and binding affinity, while the chloro-fluoro substitution on the phenyl ring contributes to electronic effects and steric complementarity in target binding .
Properties
IUPAC Name |
6-[4-(3-chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN6O2S/c16-12-9-11(1-2-13(12)17)26(24,25)22-7-5-21(6-8-22)15-4-3-14-19-18-10-23(14)20-15/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAVMXQGCYBKEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
This compound features:
- A triazolo ring fused with a pyridazine core.
- A piperazine moiety connected to a sulfonyl group.
- Substituents including chlorine and fluorine , which enhance its reactivity and biological profile.
Biological Activity
The primary biological activity of this compound is as a tyrosinase inhibitor , which is crucial for melanin production. Inhibition of tyrosinase can lead to reduced melanin synthesis, making it potentially useful for treating hyperpigmentation disorders.
Tyrosinase Inhibition
The potency of this compound as a tyrosinase inhibitor is indicated by its IC50 values ranging from 0.19 to 172 μM , suggesting significant therapeutic potential in dermatological applications.
Studies indicate that the compound interacts specifically with the active site of tyrosinase, modulating its activity and influencing melanin production pathways. This interaction is critical for understanding the pharmacological applications of the compound in cosmetic and therapeutic formulations.
Table 1: Comparison of Tyrosinase Inhibitors
| Compound Name | IC50 (μM) | Mechanism | Notes |
|---|---|---|---|
| This compound | 0.19 - 172 | Tyrosinase inhibition | Potential for hyperpigmentation treatment |
| Other Known Inhibitors | Varies | Varies | Established in literature |
Case Study: Efficacy in Hyperpigmentation Treatment
A study evaluating the effects of this compound on human skin cells demonstrated a significant reduction in melanin production when treated with varying concentrations of the compound. The results indicated that at lower concentrations (below 100 μM), there was a marked decrease in melanin synthesis without cytotoxic effects on the cells.
Additional Biological Activities
Beyond tyrosinase inhibition, preliminary studies suggest that this compound may exhibit:
- Antimicrobial Activity : Related compounds have shown potential against various pathogens, indicating that this class of compounds may also possess broad-spectrum antimicrobial properties.
- Antioxidant Properties : The presence of fluorine and chlorine substituents may enhance the antioxidant capacity of the molecule.
Scientific Research Applications
Tyrosinase Inhibition
One of the primary applications of this compound is as a tyrosinase inhibitor . Tyrosinase is a key enzyme involved in melanin synthesis, and its inhibition can lead to decreased melanin production. This property suggests potential applications in treating hyperpigmentation disorders such as melasma or age spots. The compound has demonstrated IC50 values ranging from 0.19 to 172 μM, indicating effective inhibition across different concentrations.
Dermatological Treatments
Due to its ability to inhibit tyrosinase, the compound may be developed into topical formulations aimed at reducing skin pigmentation. Its effectiveness in modulating melanin production can be particularly beneficial in cosmetic dermatology.
Anticancer Potential
Research indicates that compounds with similar structures may exhibit anticancer properties. The triazole ring is often associated with anticancer activity, suggesting that this compound could be further investigated for potential use in cancer therapies.
Case Study 1: Hyperpigmentation Treatment
A study evaluated the efficacy of 6-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine in a clinical setting involving patients with hyperpigmentation. Results indicated significant reductions in melanin levels after topical application over a period of eight weeks.
Case Study 2: Anticancer Activity
In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. Further research is needed to explore its mechanism of action and potential for development into an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their modifications, biological targets, and activity profiles:
Key Structural-Activity Relationships (SAR)
Piperazine Substituents :
- Sulfonyl groups (e.g., 3-chloro-4-fluorophenyl or 4-fluorophenyl) enhance PDE4 binding via hydrophobic and polar interactions .
- Bulky bis(4-fluorophenyl)butyl groups improve metabolic stability but may reduce target selectivity .
Core Modifications :
- Methoxy or trifluoromethyl groups at C3 (e.g., AZD5153) increase BRD4 potency by mimicking acetyl-lysine interactions in bromodomains .
- Cyclopropyl at C3 () reduces steric hindrance, improving PDE4A isoform selectivity .
Linker Optimization :
- Bivalent ligands like AZD5153 show superior BET inhibition due to simultaneous engagement of two bromodomains .
Pharmacokinetic and Toxicity Profiles
Q & A
Q. What synthetic methodologies are reported for preparing this compound and its intermediates?
The synthesis of triazolopyridazine derivatives typically involves multi-step reactions. For example:
- Step 1 : Condensation of hydrazine hydrate with 6-chloro-triazolopyridazine intermediates under reflux in ethanol to introduce hydrazinyl groups .
- Step 2 : Reaction with aromatic aldehydes or ketones to form arylidene derivatives, as seen in the synthesis of 6-(2-arylidenehydrazinyl) analogs .
- Step 3 : Sulfonylation of the piperazine moiety using 3-chloro-4-fluorophenyl sulfonyl chloride under basic conditions to introduce the sulfonyl group .
Key intermediates are characterized via NMR, HPLC, and mass spectrometry , with purity confirmed by elemental analysis .
Q. What analytical techniques are recommended for structural characterization?
- X-ray crystallography is critical for confirming bond angles and molecular conformation. For example, single-crystal studies of related triazolopyridazines revealed planarity in the heterocyclic core (mean C–C bond deviation: 0.005 Å) .
- FT-IR spectroscopy identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) validates molecular ion peaks with <2 ppm error .
Q. What safety precautions are essential when handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors. Electrostatic discharge risks require grounded equipment .
- Storage : Keep in airtight containers at room temperature, away from ignition sources .
Advanced Research Questions
Q. How does bivalent binding enhance potency in bromodomain inhibitors like AZD5153?
Bivalent triazolopyridazine derivatives (e.g., AZD5153) bind two bromodomains (BD1 and BD2) simultaneously, increasing avidity. Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) validate binding kinetics (Kd <10 nM for BRD4) . Cellular potency correlates with BRD4-dependent c-Myc downregulation (IC₅₀: 50 nM in MV4-11 leukemia cells) .
Q. What in vivo models evaluate antitumor efficacy, and what endpoints are critical?
- Xenograft models : Subcutaneous implantation of human cancer cells (e.g., hematological or solid tumors) in immunodeficient mice. AZD5153 showed tumor growth inhibition (TGI) >90% at 30 mg/kg (oral, QD) via c-Myc suppression .
- Pharmacodynamic endpoints : Tumor volume measurement, immunohistochemistry (IHC) for c-Myc expression, and plasma exposure (AUC >10,000 ng·h/mL) .
Q. How do structural modifications at the piperazinyl-sulfonyl moiety affect pharmacokinetics?
- LogD optimization : Introducing electron-withdrawing groups (e.g., 3-chloro-4-fluoro) improves membrane permeability. AZD5153 has a LogD of 2.8, balancing solubility and absorption .
- Metabolic stability : Cytochrome P450 assays (e.g., CYP3A4) identify metabolic soft spots. Fluorine substitution reduces oxidative metabolism, enhancing half-life (t₁/₂: 6–8 h in rodents) .
Q. How are molecular docking studies used to predict binding to kinases like c-Met/Pim-1?
- Docking software (e.g., Glide, AutoDock) : Simulate interactions between triazolopyridazine derivatives and kinase ATP-binding pockets. For example, hydrogen bonding with Pim-1’s hinge region (Glu121, Asp128) correlates with IC₅₀ values <100 nM .
- Free energy calculations (MM/GBSA) : Predict binding affinities (ΔG < -40 kcal/mol) for prioritization of synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
